molecular formula C16H16N4O5 B14334153 Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- CAS No. 103876-51-3

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)-

Cat. No.: B14334153
CAS No.: 103876-51-3
M. Wt: 344.32 g/mol
InChI Key: MTRJIRYVDCRTML-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- is a complex organic compound with the molecular formula C16H16N4O5 This compound is notable for its unique structure, which includes a hexanoic acid moiety linked to a benzopyran ring system through a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate ketone under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole group is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Hexanoic Acid Moiety: The final step involves esterification or amidation to attach the hexanoic acid moiety to the benzopyran-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes or receptors, while the tetrazole group may enhance binding affinity or specificity. The hexanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can be compared with similar compounds such as:

    Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing in the position of the benzopyran ring attachment.

    Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-: Another positional isomer with distinct properties.

These comparisons highlight the uniqueness of the compound in terms of its reactivity, applications, and potential for further research.

Properties

CAS No.

103876-51-3

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxyhexanoic acid

InChI

InChI=1S/C16H16N4O5/c21-13(22)7-2-1-3-8-24-12-6-4-5-10-9-11(15-17-19-20-18-15)16(23)25-14(10)12/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20)

InChI Key

MTRJIRYVDCRTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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